(S)-benzoin

Vue d'ensemble

Description

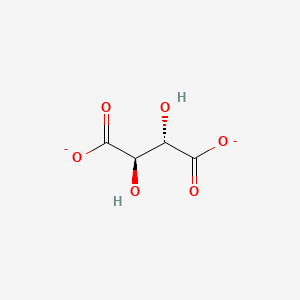

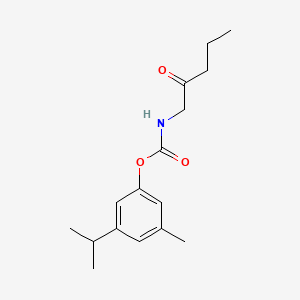

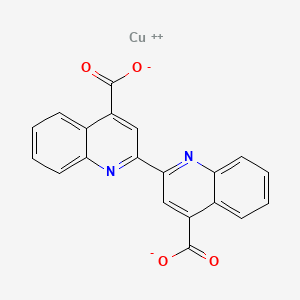

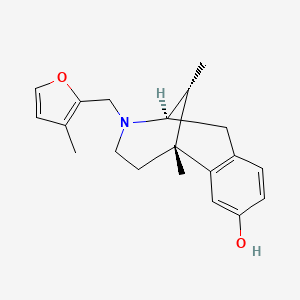

(S)-Benzoin is an organic compound with the molecular formula C14H12O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. The (S)-enantiomer of benzoin is one of the two possible stereoisomers, the other being the ®-enantiomer. Benzoin is a hydroxy ketone, specifically an alpha-hydroxy ketone, and is commonly used in organic synthesis and as a precursor to other compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-Benzoin can be synthesized through the benzoin condensation reaction, which involves the coupling of two aldehyde molecules in the presence of a catalyst. The most common method uses benzaldehyde as the starting material and a cyanide ion as the catalyst. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_5\text{CHO} \xrightarrow{\text{KCN}} \text{C}_6\text{H}_5\text{CH(OH)COC}_6\text{H}_5 ]

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using enzymatic methods to ensure high enantiomeric purity. Enzymes such as benzaldehyde lyase can catalyze the formation of this compound from benzaldehyde under mild conditions, providing a more environmentally friendly and selective approach compared to traditional chemical methods.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-Benzoin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to benzil (C14H10O2) using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Reduction of this compound can yield hydrobenzoin (C14H14O2) using reducing agents like sodium borohydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

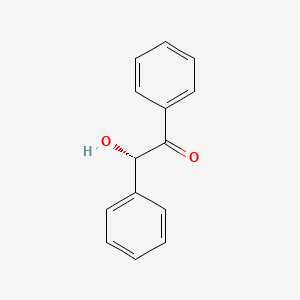

Oxidation: Benzil (C14H10O2)

Reduction: Hydrobenzoin (C14H14O2)

Substitution: Various substituted benzoin derivatives depending on the reagents used.

Applications De Recherche Scientifique

(S)-Benzoin has numerous applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-benzoin involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, this compound can interact with enzymes and proteins, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

®-Benzoin: The enantiomer of (S)-benzoin, with similar chemical properties but different biological activities due to its chiral nature.

Benzil: The oxidized form of benzoin, used in organic synthesis and as a photoinitiator.

Hydrobenzoin: The reduced form of benzoin, used as a chiral building block in organic synthesis.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific biological activities and makes it valuable in asymmetric synthesis. Its ability to undergo various chemical transformations also makes it a versatile intermediate in organic chemistry.

Propriétés

IUPAC Name |

(2S)-2-hydroxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAOCJYIOMOJEB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-67-6 | |

| Record name | Benzoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG0X2899M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (S)-benzoin?

A1: The molecular formula of this compound is C14H12O2, and its molecular weight is 212.24 g/mol.

Q2: Are there any unique spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits unique vibrational circular dichroism (VCD) spectral features, particularly in the O-H stretching region. These features are useful for chiral detection in techniques like high-performance liquid chromatography (HPLC). []

Q3: How does the chirality of this compound influence its interactions?

A3: The (S)-enantiomer of benzoin exhibits distinct interactions with chiral selectors compared to its (R)-counterpart. This is evident in its separation on chiral stationary phases like Chiralcel OD-RH columns during HPLC analysis. [] Additionally, certain enzymes demonstrate enantioselectivity, preferentially interacting with and transforming one enantiomer over the other. [, ]

Q4: Can this compound be synthesized enantioselectively?

A4: Absolutely! Several enzymatic methods enable the enantioselective synthesis of this compound.

- Kinetic Resolution: Lipase TL from Pseudomonas stutzeri selectively catalyzes the transesterification of this compound, enabling its separation from the racemic mixture. []

- Deracemization: Aureobasidium pullulans strains DSM 14940 and DSM 14941 can convert racemic benzoin into this compound with high enantiomeric purity. []

- Asymmetric Reduction: Bacillus cereus strain Tim-r01 expresses a benzil reductase that stereospecifically reduces benzil to this compound. [] Talaromyces flavus also demonstrates pH-dependent selectivity, producing this compound at pH 5.0. []

- Direct Asymmetric Synthesis: A tailor-made chimeric thiamine diphosphate-dependent enzyme enables the direct synthesis of various (S)-benzoins from aromatic aldehydes with excellent enantiomeric excess (>99%). [, , ]

Q5: Does this compound participate in any notable catalytic reactions?

A5: this compound can be a substrate in benzaldehyde lyase (BAL)-catalyzed reactions. For example, BAL facilitates the reaction of this compound with formaldehyde, yielding this compound and 2-hydroxy-1-arylethan-1-one through C-C bond cleavage and formation. [] BAL can also catalyze a trans-benzoin condensation reaction where this compound acts as a donor molecule, reacting with an acceptor like benzyloxyacetaldehyde to yield unsymmetrical benzoin derivatives. []

Q6: How stable is this compound under various conditions?

A6: The stability of this compound can be influenced by several factors. For instance, this compound butyrate, produced via enzymatic kinetic resolution, retains high enantiomeric purity (>98%) even after five reaction cycles, highlighting the stability of this derivative under the reaction conditions. [] Additionally, the stability of benzoin extracts from Styrax benzoin can be enhanced through the addition of cosolvents like propylene glycol, polyethylene glycol, and triethanolamine. [, ]

Q7: How does the solubility of this compound impact its applications?

A7: The solubility of this compound in various media is crucial for its applications. While it's readily soluble in organic solvents, aqueous solubility can be limited. Techniques like the use of surfactants, specifically a mixture of Tween 80 and Span 80 at an optimal hydrophilic-lipophilic balance (HLB) value of 12.7, can enhance the solubility and stability of this compound extracts, expanding their potential applications. []

Q8: Have computational methods been applied to study this compound?

A8: Yes, computational techniques have provided valuable insights into this compound interactions. Molecular dynamics (MD) simulations, coupled with Monte Carlo (MC) methods, have been instrumental in understanding the enantioselective binding of this compound to chiral stationary phases like amylose tris[(S)-α-methylbenzylcarbamate] (AS). [] These simulations, along with infrared spectroscopy, suggest that specific hydrogen bonding and π-π interactions govern this enantioselective recognition. []

Q9: Does this compound exhibit any notable biological activities?

A9: While specific biological activities of this compound are not extensively detailed within the provided research, its significance lies in its role as a valuable chiral building block in the synthesis of various bioactive compounds. For example, it serves as a key intermediate in synthesizing pharmaceuticals and other biologically active molecules. [, ]

Q10: What are the primary applications of this compound?

A10: this compound holds significant value in various fields:

- Pharmaceutical Industry: this compound serves as a crucial chiral starting material in synthesizing numerous pharmaceuticals. Its enantiomeric purity is crucial for the desired biological activity and safety of these drugs. [, ]

- Asymmetric Synthesis: The enantiopure nature of this compound makes it a valuable chiral auxiliary and building block in asymmetric synthesis, facilitating the creation of other chiral molecules with defined stereochemistry. []

- Material Science: Benzoin, derived from Styrax benzoin resin, finds use in material science, particularly in 3D printing applications. When incorporated into oleo-gum-resin filaments for fused deposition modeling (FDM) 3D printing, benzoin contributes to the bioactive potential of these materials, inhibiting the growth of microorganisms like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans. []

Q11: Is the production and use of this compound associated with any environmental concerns?

A11: While this compound itself hasn't been directly linked to specific environmental concerns in the provided research, the extraction of benzoin resin from Styrax benzoin trees necessitates careful consideration. Sustainable harvesting practices and the development of alternative production methods, such as microbial synthesis, can mitigate the ecological impact associated with resin extraction. [, ]

Q12: Are there any initiatives focused on the sustainable production of this compound?

A12: Research on the sustainable cultivation of Styrax benzoin, particularly in regions like Sumatra, Indonesia, aims to ensure the continuous supply of benzoin resin while minimizing environmental impact. Efforts are focused on identifying superior mother plants with desirable traits, like high resin yield and cinnamic acid content, for vegetative propagation. [] This approach ensures the preservation of genetic diversity and promotes sustainable harvesting practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Hydroxy-4,4,9,11b-tetramethyldodecahydro-8,11a-methanocyclohepta[a]naphthalen-2(1H)-one](/img/structure/B1217494.png)

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl [(1s,2r)-1-Benzyl-2-Hydroxy-3-{isobutyl[(4-Methoxyphenyl)sulfonyl]amino}propyl]carbamate](/img/structure/B1217511.png)